N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9

Quantitative Metabolomics GC-MS/MS Internal Standard Synthesis

N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 (MSTFA-d9) is a fully deuterated silylation reagent with nine deuterium atoms replacing the hydrogens on the three methyl groups of the trimethylsilyl moiety. It is used exclusively in gas chromatography-mass spectrometry (GC-MS) workflows to derivatize polar compounds containing hydroxyl, carboxyl, amine, or thiol groups, converting them into volatile trimethylsilyl derivatives for analysis.

Molecular Formula C6H12F3NOSi
Molecular Weight 208.30 g/mol
CAS No. 945623-67-6
Cat. No. B565694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9
CAS945623-67-6
Synonyms2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl-d9)acetamide;  MSTFA;  N-Methyl-N-(trimethyl-d9)silyltrifluoracetamide;  NSC 339701-d9; 
Molecular FormulaC6H12F3NOSi
Molecular Weight208.30 g/mol
Structural Identifiers
InChIInChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3/i2D3,3D3,4D3
InChIKeyMSPCIZMDDUQPGJ-WVZRYRIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MSTFA-d9 (CAS 945623-67-6): What Laboratory Buyers Need to Know About This Deuterated Derivatization Reagent


N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 (MSTFA-d9) is a fully deuterated silylation reagent with nine deuterium atoms replacing the hydrogens on the three methyl groups of the trimethylsilyl moiety [1]. It is used exclusively in gas chromatography-mass spectrometry (GC-MS) workflows to derivatize polar compounds containing hydroxyl, carboxyl, amine, or thiol groups, converting them into volatile trimethylsilyl derivatives for analysis . The deuterium labeling provides a predictable +9 Da mass shift per derivatized functional group, enabling its use as an isotopic internal standard or for structural elucidation of unknown compounds [2]. As a reagent-grade chemical with isotopic purity ≥98%, it is supplied for research use only and requires storage under dry, inert conditions due to moisture sensitivity .

MSTFA-d9 (CAS 945623-67-6): Why Non-Deuterated MSTFA or Alternative Silylation Reagents Cannot Be Substituted


Substituting MSTFA-d9 with non-deuterated MSTFA eliminates the core functional advantage of the deuterium label—the predictable mass shift that enables internal standardization and structural confirmation. While MSTFA and MSTFA-d9 derivatives co-elute within the same chromatographic window , the +9 Da mass difference per derivatized group allows MSTFA-d9 to serve as an isotopically distinct internal standard that corrects for metabolite-specific derivatization kinetics, silyl-derivative stability variations, and matrix effects [1]. Alternative silylation reagents such as BSTFA demonstrate lower derivatization efficiency for comprehensive metabolite panels: in head-to-head testing of 42 central carbon metabolites, MSTFA achieved a median response coefficient one order of magnitude higher than BSTFA and superior protocol repeatability [2]. Thus, procurement of a deuterated reagent is not interchangeable with procurement of a non-deuterated analog when quantitative precision or structural elucidation of unknowns is required.

MSTFA-d9 (CAS 945623-67-6): Head-to-Head Quantitative Evidence for Laboratory Selection


MSTFA-d9 Enables Individual Metabolite Response Normalization vs. Traditional Correction Strategies

In a targeted GC-MS/MS method for absolute quantification of silylated metabolites, the use of d9-MSTFA to generate deuterated internal standards for each individual metabolite enabled individual correction of metabolite responses. This approach was compared against traditional data correction strategies using a single universal internal standard. The individual correction method reproducibly achieved significantly higher analytical precision [1].

Quantitative Metabolomics GC-MS/MS Internal Standard Synthesis

MSTFA Provides 10-Fold Higher Median Response Coefficient Than BSTFA for Central Carbon Metabolites

A systematic comparison of two widely used silylation reagents—MSTFA and BSTFA—was conducted for the comprehensive derivatization of 42 key intermediary metabolites including organic acids, phosphate derivatives, monosaccharides, and amino acids. The experimental results unequivocally demonstrated that MSTFA outperformed BSTFA across multiple performance criteria [1].

Silylation Reagent Comparison Metabolite Profiling GC-MS Derivatization

MSTFA-d9 Derivatization Produces Diagnostic +9 Da Mass Shift per Functional Group

When MSTFA-d9 is used as a derivatization reagent, the molecular mass of the resulting derivative increases by exactly 9 mass units for each derivatized functional group compared to non-deuterated MSTFA derivatization. This predictable mass shift enables unambiguous determination of the number of reactive functional groups in unknown compounds . In the case of amphetamine derivatization, the 192 m/z fragment ion shifts by 6 mass units to 198 m/z and by 9 mass units to 201 m/z, confirming the attachment of one TMS group and providing additional fragmentation mechanism information .

Compound Identification Mass Spectrometry Structural Elucidation

MSTFA-d9 Derivatives Co-Elute with Non-Deuterated MSTFA Derivatives for Reliable Chromatographic Matching

TMS and TMS-d9 derivatives generated from MSTFA and MSTFA-d9 respectively elute within the same chromatographic time window, with the deuterated derivative typically eluting only a few seconds earlier. This near-identical retention time behavior enables reliable peak identification and quantification by comparing retention times between labeled and unlabeled derivatives .

Chromatographic Retention Time GC-MS Method Development Peak Identification

MSTFA Demonstrates Superior Microwave-Assisted Derivatization Efficiency vs. BSTFA with TMCS

In a systematic optimization of microwave-accelerated derivatization (MAD) for steroid analysis by GC/MS, multiple silylation reagents including BSTFA with TMCS, MSTFA, and BSA were evaluated. MSTFA was found to derivatize best with microwave conditions as demonstrated by enhanced relative response factors (RRFs). BSTFA with TMCS, by contrast, did not couple as effectively under identical microwave conditions [1].

Microwave-Accelerated Derivatization Steroid Analysis Reagent Selection

MSTFA-d9 Achieves Reproducible Performance Across Serum and Urine Matrices

The d9-MSTFA-based individual correction method for metabolite quantification was tested on samples both with and without complex biological matrices including serum and urine. The method reproducibly demonstrated significantly higher precision than traditional correction strategies across all tested matrix conditions, confirming that the deuterated reagent enables robust quantification even in the presence of matrix-derived interferences [1].

Matrix Effect Mitigation Biological Sample Analysis Method Validation

MSTFA-d9 (CAS 945623-67-6): Evidence-Driven Application Scenarios for Procurement Decision-Making


Absolute Quantitative Metabolomics Requiring Metabolite-Specific Internal Standardization

Laboratories performing targeted GC-MS/MS quantification of polar metabolites in biological samples can employ MSTFA-d9 to generate individual deuterated internal standards for each metabolite of interest. As demonstrated by Lien et al., this approach yields significantly higher analytical precision than traditional single internal standard correction, particularly in complex matrices such as serum and urine [1]. This scenario is directly supported by evidence showing reproducible precision improvement across matrix conditions and is applicable to metabolomics core facilities, clinical research laboratories, and biomarker discovery programs.

Structural Elucidation of Unknown Compounds with Ambiguous Functional Group Counts

When analyzing novel compounds or unknown metabolites where the number of reactive functional groups is uncertain, MSTFA-d9 provides a diagnostic +9 Da mass shift per derivatized group, enabling unambiguous determination of the number of silylatable sites [1]. This application is validated by the amphetamine derivatization case study showing specific fragment ion shifts from 192 m/z to 198 m/z (+6) and 201 m/z (+9), confirming both the attachment count and providing fragmentation mechanism information [1]. Forensic toxicology, doping control, and natural product discovery laboratories benefit directly from this capability.

Rapid Microwave-Assisted Derivatization Workflows for High-Throughput Steroid Analysis

Laboratories seeking to reduce sample preparation time from >30 minutes to approximately 1 minute via microwave-accelerated derivatization should select MSTFA-based reagents. Evidence from Bowden et al. demonstrates that MSTFA couples most effectively with microwave conditions, producing enhanced relative response factors compared to BSTFA with TMCS [1]. MSTFA-d9 is the deuterated reagent of choice for implementing such accelerated protocols while maintaining the capacity for isotopic internal standardization, particularly relevant for clinical endocrinology laboratories and sports antidoping facilities.

Comprehensive Central Carbon Metabolism Profiling in Microbial and Cellular Systems

For laboratories requiring broad coverage of central carbon metabolites including organic acids, phosphate derivatives, monosaccharides, and amino acids, the MSTFA scaffold provides a median response coefficient approximately one order of magnitude higher than BSTFA [1]. When isotopic labeling is additionally required for quantitative normalization, MSTFA-d9 is the indicated reagent. This scenario applies to systems biology research, metabolic engineering, and industrial biotechnology laboratories where reproducible quantification across diverse metabolite classes is essential [1].

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